1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-8-9-21(14-18(17)2)24-22(26)23-15-19-10-12-25(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDMNOFGLGFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of the Urea Moiety: The final step involves the reaction of the benzylpiperidine intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the urea moiety but shares the piperidine and benzyl groups.
3,4-Dimethylphenylurea: Contains the urea and dimethylphenyl groups but lacks the piperidine ring.
Uniqueness
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual similar compounds.
Biological Activity
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, with the CAS number 1206989-76-5 and a molecular weight of 351.5 g/mol, is a synthetic compound belonging to the urea class. Its structure consists of a benzylpiperidine moiety linked to a dimethylphenyl group via a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems and potential enzyme inhibition. It is hypothesized that this compound may act as a monoamine oxidase (MAO) inhibitor , which could enhance levels of neurotransmitters such as serotonin and dopamine in the brain, thereby influencing mood and cognitive functions.
Pharmacological Studies
- Neurotransmitter Modulation : Studies indicate that compounds similar to this compound can modulate neurotransmitter levels by inhibiting MAO activity. This mechanism has been linked to potential therapeutic effects in conditions such as depression and anxiety disorders .
- Neuroprotection : The compound's structural features may confer neuroprotective properties, possibly through antioxidant mechanisms or by reducing neuroinflammation. Research into similar piperidine derivatives has shown promise in protecting neuronal cells from damage induced by amyloid-beta, which is significant in Alzheimer's disease research .
In Vitro Evaluations
A study focused on the synthesis and biological evaluation of various piperidine derivatives highlighted that modifications to the benzyl and urea moieties could significantly impact their biological activity. The results showed that certain derivatives exhibited enhanced inhibitory effects on acetylcholinesterase (AChE), which is crucial for cognitive function .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | MAO Inhibition | AChE Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Potential | Moderate | Yes |
| N-benzylpiperidine | Strong | Weak | Yes |
| Donepezil (AChE inhibitor) | Weak | Strong | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, and how can purity be optimized during synthesis?
- Methodological Answer : The compound's urea core can be synthesized via coupling reactions between substituted phenyl isocyanates and amine intermediates. For example, a two-step approach may involve:
Step 1 : Preparation of the benzylpiperidinylmethyl amine intermediate by reductive amination of 1-benzylpiperidin-4-carbaldehyde.
Step 2 : Reaction with 3,4-dimethylphenyl isocyanate under anhydrous conditions (e.g., in DCM with catalytic DMAP).
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the urea linkage via -NMR (δ ~5.5–6.5 ppm for NH protons) and aromatic substituents.
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks.
- Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm). Note that rare urea derivatives may lack commercial reference standards, necessitating orthogonal validation (e.g., elemental analysis) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood due to potential respiratory and dermal irritation. Avoid contact with oxidizing agents.
- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the urea moiety.
- Emergency Measures : For accidental exposure, rinse skin with water for 15 minutes; if ingested, seek medical attention immediately and provide SDS documentation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Assays : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiling.
- In Vivo PK : Administer intravenously/orally to rodent models (e.g., Sprague-Dawley rats). Collect plasma samples at timed intervals and quantify via LC-MS/MS. Use non-compartmental analysis for parameters like , , and bioavailability.
- Experimental Design : Apply randomized block designs with split-plot arrangements to control variability in biological replicates .
Q. What strategies are effective in resolving contradictions in receptor-binding data for urea derivatives?
- Methodological Answer :
- Binding Assay Validation : Replicate studies using orthogonal techniques (e.g., SPR vs. radioligand binding).
- Structural Analysis : Perform molecular docking with X-ray/NMR-derived receptor structures to identify steric or electronic clashes.
- Data Normalization : Account for batch-to-batch variability in compound purity by including internal controls (e.g., reference agonists/antagonists) .
Q. How can environmental fate and ecotoxicological impacts of this compound be systematically evaluated?
- Methodological Answer :
- Environmental Persistence : Measure hydrolysis/photolysis rates under simulated sunlight (λ = 290–800 nm) and varying pH.
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity, algal growth inhibition).
- Bioaccumulation : Calculate log via shake-flask method and correlate with BCF (bioconcentration factor) models .
Q. What advanced analytical techniques are suitable for studying degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative agents (HO).
- Degradant Identification : Use LC-QTOF-MS/MS for structural elucidation. Compare fragmentation patterns with in silico tools (e.g., Mass Frontier).
- Stability-Indicating Methods : Validate HPLC conditions to resolve parent compound from degradants (ICH Q1A guidelines) .
Methodological Notes
- Contradictory Data : Cross-validate findings using multiple techniques (e.g., NMR, LC-MS) and independent synthetic batches.
- Experimental Reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (column lot, mobile phase pH) meticulously.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
